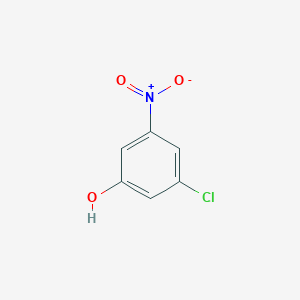
3-Chloro-5-nitrophenol
Overview
Description
3-Chloro-5-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a chlorine atom and a nitro group, respectively. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Chloro-5-nitrophenol (3C5NP) is a type of chlorinated nitrophenol (CNP) that is primarily targeted by certain bacteria . These bacteria utilize CNPs as their sole carbon and energy sources . The primary targets of 3C5NP within these bacteria are specific enzymes that catalyze the degradation of CNPs .
Mode of Action
The interaction of 3C5NP with its bacterial targets results in the degradation of the compound. Specific enzymes, such as CprA3 and CprA5, have been identified to catalyze the dechlorination of highly chlorinated phenols . For instance, CprA5 catalyzes the meta-dechlorination of 3,5-dichlorophenol (3,5-DCP), a compound structurally similar to 3C5NP .
Biochemical Pathways
The degradation of 3C5NP by bacteria involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone . The BT is then cleaved by a BT 1,2-dioxygenase to form maleylacetate . Although this pathway has been studied for 2-chloro-4-nitrophenol, it is plausible that a similar pathway exists for the degradation of 3C5NP.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can easily cross biological membranes .
Result of Action
The result of the action of 3C5NP in bacteria is the degradation of the compound into less toxic metabolites. This process detoxifies the environment and removes the compound, which is highly toxic due to its carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The action of 3C5NP is influenced by various environmental factors. For instance, the compound’s degradation by bacteria is more efficient in contaminated environments where such bacteria are abundant . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-nitrophenol interacts with various enzymes and proteins in biochemical reactions . For instance, in the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC play crucial roles in the degradation of this compound . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of this compound degradation .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific organism and cell type. In bacteria, this compound can serve as a carbon and energy source, supporting bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression . As mentioned earlier, in the bacterium Cupriavidus sp. strain CNP-8, the enzyme MnpA catalyzes the partial reduction of this compound, while MnpC is involved in the ring-cleavage reaction . These enzymatic reactions are crucial for the degradation and detoxification of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the bacterium Cupriavidus sp. strain CNP-8, the degradation of this compound was found to be concentration-dependent
Metabolic Pathways
The metabolic pathways of this compound involve various enzymes and cofactors . In the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC are involved in the degradation of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-chlorophenol. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The process involves the electrophilic substitution of the nitro group onto the aromatic ring of 3-chlorophenol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration process. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.
Common Reagents and Conditions:
Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Reduction: 3-Chloro-5-aminophenol.
Substitution: Depending on the nucleophile, various substituted phenols can be formed.
Scientific Research Applications
3-Chloro-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and microbial degradation.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of agrochemicals and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
- 3-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
Comparison: 3-Chloro-5-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
3-chloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZPNTCIGGXRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443290 | |
| Record name | 3-chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-63-3 | |
| Record name | 3-chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
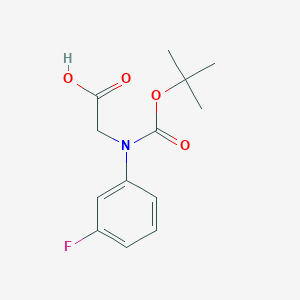
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)

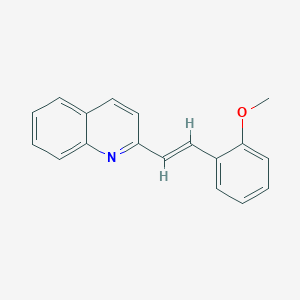
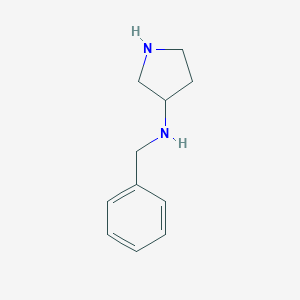
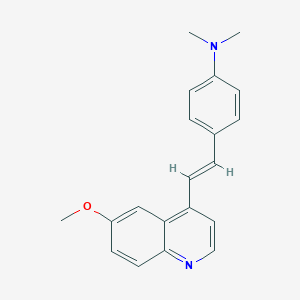
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
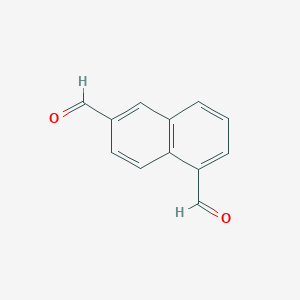
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)
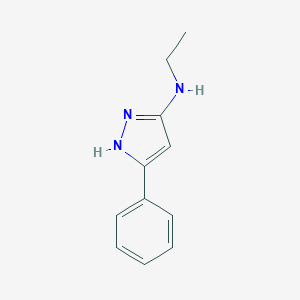
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
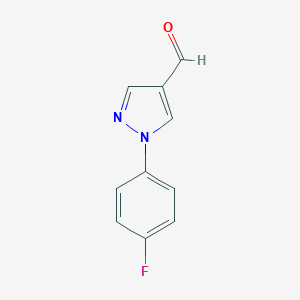
![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)

